2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate is a fluorinated acrylate monomer with a methacrylate functional group. This compound is known for its excellent water repellency, thermal stability, and chemical resistance, making it a valuable material in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate typically involves the esterification of methacrylic acid with a fluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution: The fluorinated chain can participate in nucleophilic substitution reactions.
Addition: The methacrylate group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used in aprotic solvents.
Addition: Nucleophiles such as amines or thiols can react with the methacrylate group under mild conditions.
Major Products
Polymers: The polymerization of this compound results in fluorinated polymers with high hydrophobicity and chemical resistance.
Substituted Products: Nucleophilic substitution can yield various functionalized derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer to synthesize fluorinated polymers with unique surface properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.
Industry: Applied in the production of water-repellent coatings, adhesives, and surface treatments.
Mechanism of Action
The effects of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate are primarily due to its fluorinated chain and methacrylate group. The fluorinated chain imparts hydrophobicity and chemical resistance, while the methacrylate group allows for polymerization and functionalization. These properties enable the compound to modify surface energy, reduce friction, and enhance the stability of materials .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Similar in structure but with an additional fluorinated carbon, offering slightly different properties.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another fluorinated compound with different functional groups, used in similar applications.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate stands out due to its specific balance of hydrophobicity, thermal stability, and chemical resistance. Its unique combination of properties makes it particularly suitable for applications requiring durable and water-repellent materials .
Properties
CAS No. |
48077-33-4 |
---|---|
Molecular Formula |
C13H7F17O2 |
Molecular Weight |
518.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H7F17O2/c1-4(2)5(31)32-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h1,3H2,2H3 |
InChI Key |
ZDXYSIRXXGOEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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